molecular formula C6H12O2Si B139312 (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde CAS No. 143800-08-2

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde

Cat. No. B139312
M. Wt: 144.24 g/mol
InChI Key: VGQWBMHMHOPENN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a chiral building block that can be used in the synthesis of various organic compounds.

Scientific Research Applications

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The compound has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and other biologically active compounds.

Mechanism Of Action

The mechanism of action of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions and can form stable complexes with metal ions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. However, the compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for the research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a catalyst in various reactions. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
Conclusion:
In conclusion, (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chiral building block that has a wide range of scientific research applications. Its unique properties make it a valuable tool in the synthesis of various organic compounds. Although there is limited information on its biochemical and physiological effects, the compound has been shown to have low toxicity. The future directions for research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde are promising, and further exploration of its potential could lead to significant advancements in the field of organic chemistry and drug discovery.

Synthesis Methods

The synthesis of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde involves the reaction of (2S,3S)-3-trimethylsilyloxirane with a suitable reagent such as potassium tert-butoxide and then adding a carbonyl compound such as benzaldehyde. The reaction takes place under mild conditions and yields the desired product in good yields.

properties

CAS RN

143800-08-2

Product Name

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

IUPAC Name

(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde

InChI

InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1

InChI Key

VGQWBMHMHOPENN-WDSKDSINSA-N

Isomeric SMILES

C[Si](C)(C)[C@H]1[C@@H](O1)C=O

SMILES

C[Si](C)(C)C1C(O1)C=O

Canonical SMILES

C[Si](C)(C)C1C(O1)C=O

synonyms

Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, (2S-trans)- (9CI)

Origin of Product

United States

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